![molecular formula C10H10N4O2 B1430710 methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate CAS No. 1803605-61-9](/img/structure/B1430710.png)
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate
説明
“Methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate” is a chemical compound with the CAS Number: 1803605-61-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 2-(4-(1H-tetrazol-1-yl)phenyl)acetate .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound is shipped at normal temperature .科学的研究の応用
- 1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles, especially the popular click chemistry approach .
- The outcomes obtained include the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- 1,2,3-triazoles are used in organic synthesis . They have high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various organic compounds .
- 1,2,3-triazoles are used in polymer chemistry .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various polymers .
- 1,2,3-triazoles are used in supramolecular chemistry .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various supramolecular structures .
- 1,2,3-triazoles are used in chemical biology .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various biological compounds .
Drug Discovery
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Chemical Biology
Fluorescent Imaging
- 1,2,3-triazoles have found broad applications in bioconjugation .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various bioconjugates .
- 1,2,3-triazoles are used in materials science .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various materials .
- Imidazole containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of imidazole and their derived products .
- The outcomes obtained include the development of several medicinal compounds .
- Triazoles were prepared under described conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,4-triazoles .
- The outcomes obtained include the synthesis of various triazoles .
Bioconjugation
Materials Science
Therapeutic Potential
Sustainable Construction
- 1,2,3-triazoles have found broad applications in bioconjugation .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various bioconjugates .
- 1,2,3-triazoles are used in materials science .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,3-triazoles .
- The outcomes obtained include the synthesis of various materials .
- Imidazole containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of imidazole and their derived products .
- The outcomes obtained include the development of several medicinal compounds .
- Triazoles were prepared under described conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- The methods of application or experimental procedures involve numerous synthetic approaches for the synthesis of 1,2,4-triazoles .
- The outcomes obtained include the synthesis of various triazoles .
Bioconjugation
Materials Science
Therapeutic Potential
Sustainable Construction
Safety And Hazards
特性
IUPAC Name |
methyl 2-[4-(tetrazol-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)6-8-2-4-9(5-3-8)14-7-11-12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPARRTUENUTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



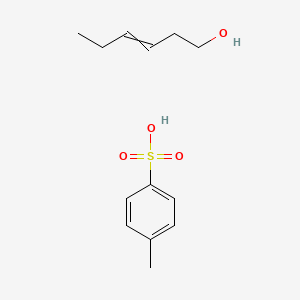
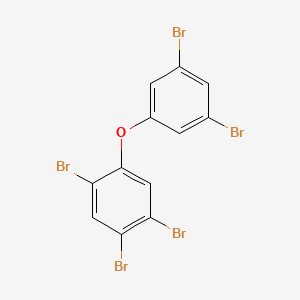
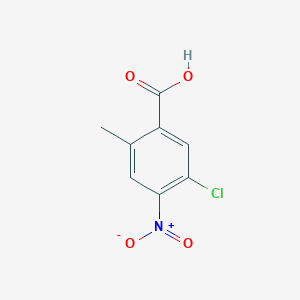
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
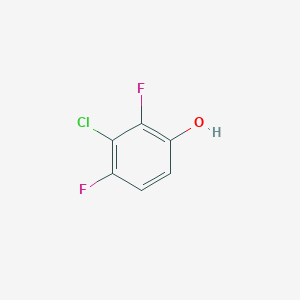
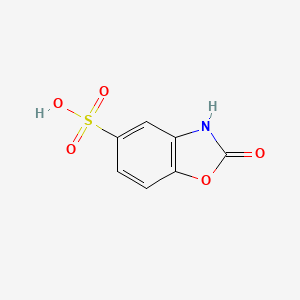
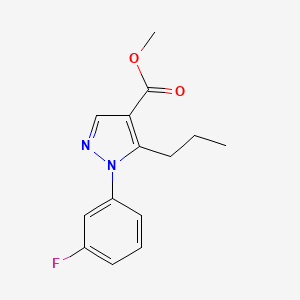
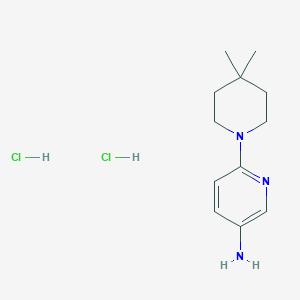
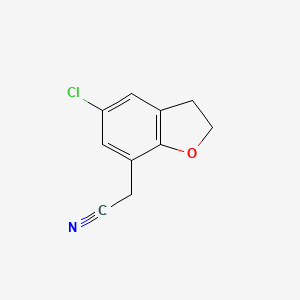
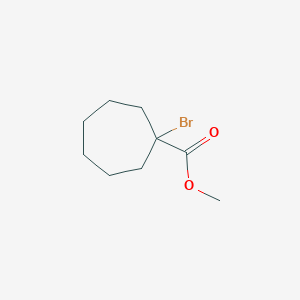
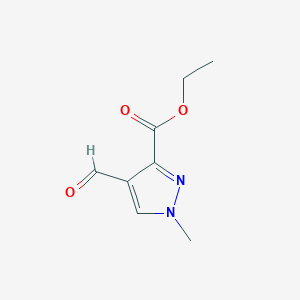
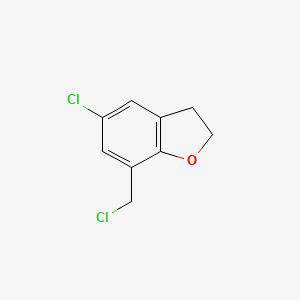
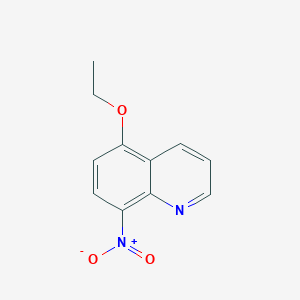
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1430650.png)